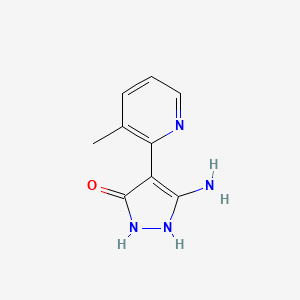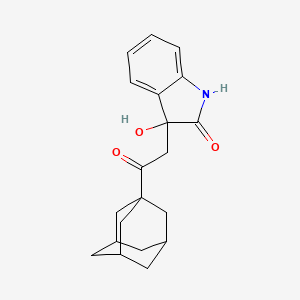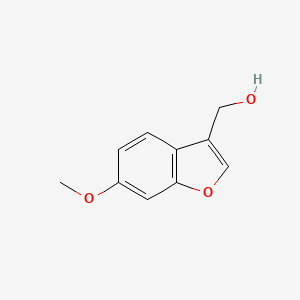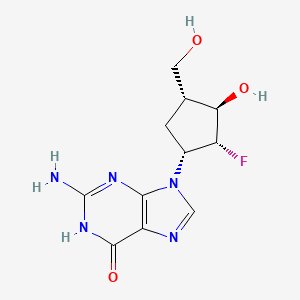
1-(4-Ethoxyphenyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones This compound is characterized by a pyrazolidine ring substituted with an ethoxyphenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethoxyphenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylhydrazine with an α,β-unsaturated ester or ketone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized for large-scale production. One method involves the use of a ball mill for solvent-free synthesis. In this approach, 4-ethoxyphenylhydrazine and an α,β-unsaturated ester are ground together in the presence of a base. This method is environmentally friendly and reduces the use of harmful organic solvents .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidinones.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidinones and pyrazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(4-Ethoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. By inhibiting these enzymes, the compound exerts anti-inflammatory and analgesic effects. Additionally, it can interact with bacterial cell membranes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with a chlorine substituent instead of an ethoxy group.
1-(4-Methylphenyl)pyrazolidin-3-one: Contains a methyl group instead of an ethoxy group.
1-(4-Nitrophenyl)pyrazolidin-3-one: Contains a nitro group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxyphenyl)pyrazolidin-3-one is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs .
Properties
CAS No. |
6107-54-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-11(14)12-13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI Key |
PANPRQIHIBZDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


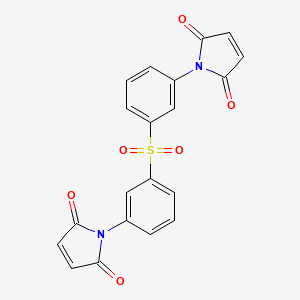
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
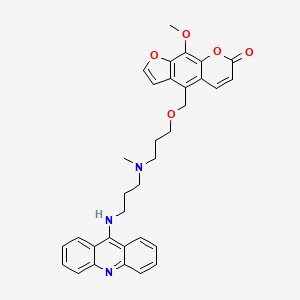
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)


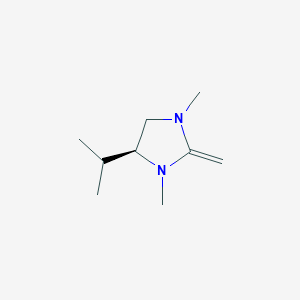
![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
